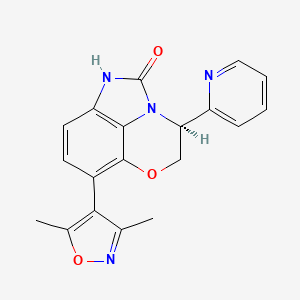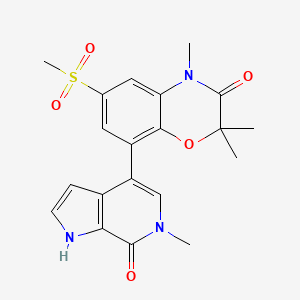
IWP-L6
Vue d'ensemble
Description
IWP-L6, également connu sous le nom d'Inhibiteur de Porcupine III, est un inhibiteur très puissant de l'enzyme Porcupine (EC50 : 0,5 nM). Porcupine est une O-acyltransférase liée à la membrane qui joue un rôle crucial dans la palmitoylation des protéines Wnt, essentielles aux voies de signalisation Wnt . Ce composé a montré un potentiel significatif dans l'inhibition des processus dépendants de Wnt, tels que la régénération de la nageoire caudale et la formation de l'axe postérieur chez le poisson-zèbre .
Applications De Recherche Scientifique
IWP-L6 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the Wnt signaling pathway and its inhibition.
Biology: Employed in cell culture studies to investigate the role of Wnt signaling in cell differentiation and development.
Medicine: Potential therapeutic agent for diseases involving aberrant Wnt signaling, such as cancer and fibrosis.
Mécanisme D'action
Target of Action
IWP-L6, also known as Porcn Inhibitor III, is a highly active and potent inhibitor of Porcupine (Porcn) . Porcn is a membrane-bound O-acyltransferase (MBOAT) that catalyzes the palmitoylation of Wnt proteins .
Mode of Action
This compound interacts with its target, Porcn, to inhibit the palmitoylation of Wnt proteins . This interaction significantly inhibits the phosphorylation of dishevelled 2 (Dvl2) in HEK293 cells , a biochemical event associated with many Wnt-dependent cellular responses .
Biochemical Pathways
The inhibition of Porcn by this compound affects the Wnt signaling pathway . The Wnt pathway plays a critical role in various biological processes, including cell proliferation, differentiation, and migration. By inhibiting Porcn, this compound can effectively block the Wnt signaling pathway .
Pharmacokinetics
This compound has good stability in human plasma but weaker stability in rat and mouse plasma . This suggests that the compound’s bioavailability may vary across different species. The compound is soluble in DMSO .
Result of Action
The inhibition of the Wnt signaling pathway by this compound has several effects. In zebrafish, this compound effectively blocks tailfin regeneration and inhibits posterior axis formation at low micromolar concentrations . In cultured mouse embryonic kidneys, this compound significantly reduces branching morphogenesis at a concentration of 10 nM, and completely blocks the Wnt signaling pathway at a concentration of 50 nM .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in vivo assays in zebrafish have shown that this compound rapidly activates under certain conditions . .
Analyse Biochimique
Biochemical Properties
IWP-L6 targets the Wnt signaling pathway, as Porcupine is the enzyme that catalyzes the palmitoylation of Wnt proteins . In HEK293 cells, this compound has been found to significantly inhibit the phosphorylation of dishevelled 2 (Dvl2), a biochemical event associated with many Wnt-dependent cellular responses .
Cellular Effects
This compound has shown to inhibit Wnt-dependent processes such as tailfin regeneration and posterior axis formation in zebrafish . It also reduces branching morphogenesis in cultured mouse embryonic kidneys . In the context of infection, this compound treatment could maintain inhibited both Wnt/β-catenin as well as Wnt/Ca +2 signaling pathways .
Molecular Mechanism
This compound docks in the PORCN catalytic site, providing insights into PORCN pharmacologic inhibition . This structural model provides mechanistic insights into PORCN substrate recognition and catalysis as well as the inhibition of its enzymatic activity .
Temporal Effects in Laboratory Settings
This compound is stable in human plasma over 24 hours, but it was rapidly metabolized in rat plasma (t1/2 = 190 min), murine plasma (t1/2 = 2 min), and the murine liver S9 fractions (t1/2 = 26 min) . The major metabolites are the amide cleavage products .
Metabolic Pathways
This compound is involved in the Wnt signaling pathway. Porcupine, the target of this compound, is the enzyme that catalyzes the palmitoylation of Wnt proteins . This modification is crucial for the proper functioning of the Wnt signaling pathway.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de IWP-L6 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les étapes clés comprennent :
- Formation du noyau thiéno[3,2-d]pyrimidin-2-yle.
- Introduction des groupes phényle et pyridinyle.
- Réactions de couplage finales pour fixer la partie thioacétamide .
Méthodes de production industrielle : La production industrielle de this compound suit généralement la même voie de synthèse que la synthèse en laboratoire, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. Les facteurs clés comprennent le contrôle de la température, la sélection du solvant et les techniques de purification telles que la recristallisation et la chromatographie .
Types de réactions :
Oxydation : this compound peut subir des réactions d'oxydation, en particulier au niveau de l'atome de soufre dans la partie thioacétamide.
Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle du composé.
Substitution : Les cycles aromatiques dans this compound peuvent participer à des réactions de substitution électrophile et nucléophile.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes, les agents nitrants et les agents sulfonants sont employés dans diverses conditions.
Principaux produits :
Oxydation : Sulfoxydes et sulfones.
Réduction : Alcools et amines.
Substitution : Dérivés halogénés, nitrés et sulfonés.
4. Applications de la recherche scientifique
This compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la voie de signalisation Wnt et son inhibition.
Biologie : Employé dans des études de culture cellulaire pour étudier le rôle de la signalisation Wnt dans la différenciation cellulaire et le développement.
Médecine : Agent thérapeutique potentiel pour les maladies impliquant une signalisation Wnt anormale, telles que le cancer et la fibrose.
5. Mécanisme d'action
This compound exerce ses effets en inhibant l'enzyme Porcupine, responsable de la palmitoylation des protéines Wnt. Cette inhibition empêche l'activation et la sécrétion des protéines Wnt, bloquant ainsi la voie de signalisation Wnt. Les cibles moléculaires comprennent la dishevelled 2 (Dvl2) et d'autres effecteurs en aval de la voie Wnt .
Composés similaires :
IWP-2 : Un autre inhibiteur puissant de Porcupine avec une IC50 de 27 nM.
LGK974 : Un inhibiteur sélectif de Porcupine utilisé dans les essais cliniques pour le traitement du cancer.
Wnt-C59 : Un antagoniste de la signalisation Wnt très efficace avec une activité enzymatique PORCN.
Unicité de this compound : this compound se distingue par sa très grande puissance (EC50 : 0,5 nM) et sa stabilité dans le plasma humain. Il a montré une activité significative dans divers tests biologiques, ce qui en fait un outil précieux pour étudier la signalisation Wnt et ses implications dans la maladie .
Comparaison Avec Des Composés Similaires
IWP-2: Another potent Porcupine inhibitor with an IC50 of 27 nM.
LGK974: A selective Porcupine inhibitor used in clinical trials for cancer treatment.
Wnt-C59: A highly effective Wnt signaling antagonist with PORCN enzymatic activity.
Uniqueness of IWP-L6: this compound stands out due to its extremely high potency (EC50: 0.5 nM) and stability in human plasma. It has shown significant activity in various biological assays, making it a valuable tool for studying Wnt signaling and its implications in disease .
Propriétés
IUPAC Name |
2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenylpyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O2S2/c30-22(28-21-12-11-18(15-26-21)17-7-3-1-4-8-17)16-33-25-27-20-13-14-32-23(20)24(31)29(25)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,26,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESQGTFWEQMCMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=NC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does IWP-L6 impact Trypanosoma cruzi infection?
A1: this compound inhibits the activity of PORCN, an O-acyltransferase essential for Wnt protein secretion. [, ] Wnt signaling is crucial for T. cruzi replication within macrophages. [, ] By inhibiting PORCN, this compound disrupts Wnt signaling, leading to decreased parasite replication within host cells and reduced tissue parasitism in a mouse model of Chagas disease. [, ]
Q2: What are the immunological effects of this compound treatment during T. cruzi infection?
A2: Research suggests that during the acute phase of T. cruzi infection, Wnt signaling promotes a Th2-type immune response, which is associated with increased parasite burden and fibrosis. [] this compound treatment during this phase was shown to suppress the Th2 response and maintain the suppressive activity of Treg cells in mice. [] This modulation of the immune response towards a less parasite-permissive environment is thought to contribute to the control of parasite replication and prevention of cardiac damage. []
Q3: What is the significance of the structural model of PORCN in relation to this compound?
A3: The structural model of PORCN helps us understand how this compound interacts with the enzyme. [] Studies suggest that this compound binds to the catalytic site of PORCN, likely interfering with the binding of its substrates, palmitoleoyl-CoA and Wnt proteins. [] This structural insight is valuable for designing more potent and selective PORCN inhibitors, which could lead to more effective treatments for Wnt-related diseases, including Chagas disease. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-5-[[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)-1-oxopentan-2-yl]-4-(triazol-1-yl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B608074.png)






![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)
![(4,6-dimethylpyrimidin-5-yl)-[4-[(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl]-4-methylpiperidin-1-yl]methanone;dihydrochloride](/img/structure/B608092.png)
![4-([1,1'-biphenyl]-4-yl)-N-(6-methylpyridin-2-yl)thiazol-2-amine](/img/structure/B608093.png)
